molecular formula C25H21N3O4S2 B2857305 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 864859-69-8

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No. B2857305
CAS RN: 864859-69-8
M. Wt: 491.58
InChI Key: IHIMOQLOVYYIJD-UHFFFAOYSA-N
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Description

The compound “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound with a five-membered C3NS ring . Benzothiazole derivatives have been found to exhibit a wide range of biological activities .


Molecular Structure Analysis

The benzothiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The exact molecular structure of this specific compound is not provided in the retrieved papers.


Physical And Chemical Properties Analysis

Benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of this compound are not provided in the retrieved papers.

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

Compounds with structural features similar to the one mentioned, such as thieno[2,3-c]pyridines and benzo[d]thiazoles, are frequently synthesized for their potential biological activities. For instance, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to produce various derivatives with potential biological activities (Mohareb et al., 2004). Another study presented a modified method for synthesizing tetrahydrothienopyrimidine derivatives, highlighting their predicted anti-inflammatory activity based on in silico methods, indicating the importance of these compounds in developing new anti-inflammatory agents (Chiriapkin et al., 2021).

Antimicrobial and Antiviral Activities

Some derivatives of benzo[d]thiazoles and related heterocycles have been synthesized with antimicrobial and antiviral activities. For example, synthesis and characterization, along with docking studies of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, were conducted to evaluate their biological evaluation, indicating their potential as antimicrobial agents (Talupur et al., 2021).

Anti-Inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from structures similar to the one have been synthesized and tested for their anti-inflammatory and analgesic properties. For instance, novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Synthesis of Novel Pyridine Derivatives

The synthesis of novel pyridine derivatives, including those with fused pyridine systems, has been a focus of research due to their diverse pharmacological activities. These activities often include antimicrobial and antioxidant effects, as well as potential applications in drug discovery for various diseases (Flefel et al., 2018).

properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S2/c1-14(29)28-9-8-16-21(13-28)34-25(22(16)24-26-17-4-2-3-5-20(17)33-24)27-23(30)15-6-7-18-19(12-15)32-11-10-31-18/h2-7,12H,8-11,13H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIMOQLOVYYIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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